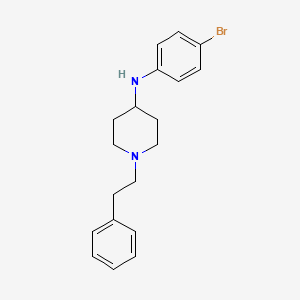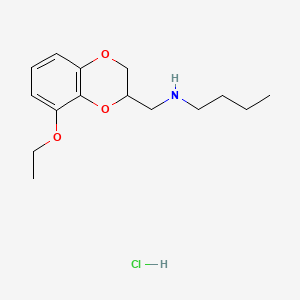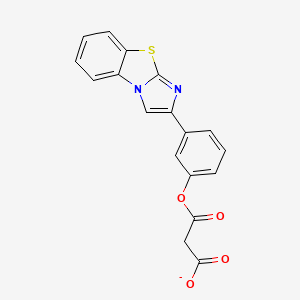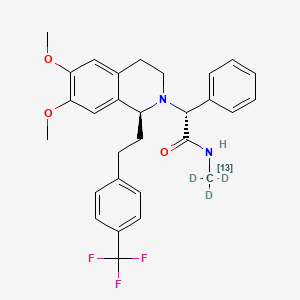![molecular formula C8H12CaO12-2 B12298847 Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is a chemical compound with the molecular formula C₈H₁₄CaO₁₂ and a molecular weight of 342.27 g/mol . This compound is known for its coordination chemistry and is often used in various research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium typically involves the reaction of calcium salts with (2S)-2-(hydroxy-κO)butanedioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where calcium salts and (2S)-2-(hydroxy-κO)butanedioic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated using various organic ligands under controlled pH and temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .
Applications De Recherche Scientifique
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with drugs.
Industry: Utilized in the production of specialized materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium involves its ability to coordinate with various ligands and metal centers. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The molecular targets and pathways involved include interactions with metal ions and organic ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]magnesium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]strontium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]barium
Uniqueness
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is unique due to its specific coordination chemistry and the stability of its calcium complex. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in biological systems and certain industrial processes .
Propriétés
Formule moléculaire |
C8H12CaO12-2 |
|---|---|
Poids moléculaire |
340.25 g/mol |
Nom IUPAC |
calcium;hydron;2-hydroxybutanedioate;dihydroxide |
InChI |
InChI=1S/2C4H6O5.Ca.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2,5H,1H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-4 |
Clé InChI |
SYIGWUINPRZDLA-UHFFFAOYSA-J |
SMILES canonique |
[H+].[H+].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[OH-].[OH-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)


![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)

![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)

